Methyl 3-formyl-5-nitrobenzoate

Description

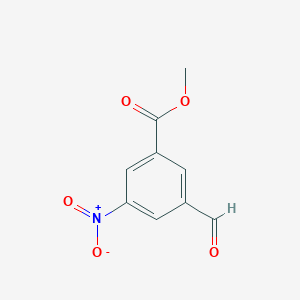

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-formyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFFTKYHYLALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445717 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172899-78-4 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 3-formyl-5-nitrobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-formyl-5-nitrobenzoate

Introduction

Methyl 3-formyl-5-nitrobenzoate is a trifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing an aldehyde, a nitro group, and a methyl ester on a central benzene ring, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. The strategic placement of these functional groups—two meta-directing electron-withdrawing groups and a third group—offers a unique platform for regioselective chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and handling, tailored for professionals in research and drug development.

Chemical Identity and Structure

The structural foundation of Methyl 3-formyl-5-nitrobenzoate is a benzene ring substituted at positions 1, 3, and 5. The molecule's functionality is dictated by the interplay between the methyl carboxylate, formyl, and nitro groups.

Molecular Structure:

Caption: 2D Structure of Methyl 3-formyl-5-nitrobenzoate.

Core Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 172899-78-4 | [1][2] |

| Molecular Formula | C₉H₇NO₅ | [2] |

| Molecular Weight | 209.16 g/mol | [2] |

| IUPAC Name | methyl 3-formyl-5-nitrobenzoate | N/A |

| SMILES | COC(=O)c1cc([O-])cc(C=O)c1 | [2] |

| InChIKey | Not explicitly available, generated from structure | N/A |

Physical and Chemical Properties

The compound's physical properties are indicative of a moderately polar, solid organic molecule.

| Property | Value | Method/Remarks | Source |

| Physical State | Solid, Powder | Visual observation | [3] |

| Color | Beige | Visual observation | [3] |

| Melting Point | 78 - 80 °C | Literature | |

| Boiling Point | 279 °C | Literature, at 760 mmHg | [3] |

| Solubility | Insoluble in water | Literature | [3] |

The relatively high melting point is consistent with the planar structure and potential for intermolecular dipole-dipole interactions from its polar functional groups. Its insolubility in water is expected for a substituted benzene derivative of this size.

Spectroscopic Profile (Predicted)

While specific spectra for this isomer are not readily published, its spectroscopic characteristics can be reliably predicted based on its functional groups and by referencing similar structures like Methyl 3-nitrobenzoate.[4][5]

-

¹H NMR: The spectrum would feature distinct signals for the three types of protons.

-

Aromatic Protons (3H): Located in the downfield region (δ 8.0-9.0 ppm). Due to the substitution pattern, complex splitting (triplets, doublets of doublets) is expected. The strong deshielding is caused by the electron-withdrawing effects of all three substituents.

-

Aldehyde Proton (1H): A highly deshielded singlet, expected to appear far downfield (δ 9.5-10.5 ppm).

-

Methyl Ester Protons (3H): A sharp singlet in the upfield region (δ 3.9-4.1 ppm).

-

-

¹³C NMR: The spectrum would show 9 distinct carbon signals due to the lack of symmetry.

-

Carbonyl Carbons (2C): The ester and aldehyde carbonyl carbons would be the most downfield signals (δ 160-190 ppm).

-

Aromatic Carbons (6C): These would appear in the typical aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C-NO₂) would be significantly affected.

-

Methyl Carbon (1C): The methyl ester carbon would be the most upfield signal (δ 50-55 ppm).[4]

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups.

-

C=O Stretch (Aldehyde): Strong absorbance around 1700-1710 cm⁻¹.

-

C=O Stretch (Ester): Strong absorbance around 1720-1730 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).

-

C-H Stretch (Aromatic/Aldehyde): Bands around 2850 cm⁻¹ (aldehyde) and 3000-3100 cm⁻¹ (aromatic).

-

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 209.16. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Reactivity and Synthetic Potential

The chemistry of Methyl 3-formyl-5-nitrobenzoate is dominated by the reactivity of its three functional groups. The strong electron-withdrawing nature of all substituents renders the aromatic ring highly electron-deficient and deactivated towards electrophilic aromatic substitution.

Key Reaction Pathways

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental for introducing a nucleophilic site and is often a key step in the synthesis of pharmaceuticals and dyes.

-

Oxidation/Reduction of the Aldehyde: The formyl group can be selectively oxidized to a carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., using NaBH₄). The choice of reagent is critical to avoid side reactions with the other functional groups. NaBH₄ is generally mild enough not to reduce the ester or nitro groups.

-

Hydrolysis of the Ester: The methyl ester can be saponified to the corresponding carboxylate salt under basic conditions (e.g., NaOH, H₂O/heat), followed by acidification to yield the carboxylic acid.

-

Nucleophilic Addition to the Aldehyde: The aldehyde is susceptible to attack by nucleophiles, enabling chain extension via reactions like the Wittig reaction (forming alkenes) or Grignard reactions (forming secondary alcohols).

Caption: Key reaction pathways for Methyl 3-formyl-5-nitrobenzoate.

Synthesis Methodology

A practical synthesis of Methyl 3-formyl-5-nitrobenzoate would likely involve the nitration of a suitable precursor. A plausible and efficient route starts from methyl 3-formylbenzoate, utilizing a standard nitrating mixture.

Representative Synthetic Protocol: Nitration of Methyl 3-formylbenzoate

This protocol is a representative method based on well-established nitration procedures for deactivated aromatic esters.[6]

Objective: To synthesize Methyl 3-formyl-5-nitrobenzoate via electrophilic aromatic substitution. The existing formyl and methyl ester groups are meta-directing, thus favoring substitution at the C-5 position.

Materials:

-

Methyl 3-formylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ethanol/Water mixture for recrystallization

-

Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formylbenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the powerful electrophile, the nitronium ion (NO₂⁺).

-

Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. This exothermic reaction generates the nitronium ion.

-

Addition: While vigorously stirring the solution of the starting material, add the cold nitrating mixture dropwise using a dropping funnel. Causality: This slow, controlled addition is crucial to manage the exothermic reaction and prevent the temperature from rising above 10 °C, which would risk dinitration and other side reactions.[6]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for another hour to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice. This quenches the reaction and precipitates the solid organic product, which is insoluble in the aqueous medium.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acid.

-

Purification: Purify the crude product by recrystallization from a mixed solvent system, such as ethanol-water. This step removes unreacted starting material and any isomeric byproducts.

-

Validation: Dry the purified crystals and determine the melting point. A sharp melting point in the range of 78-80 °C indicates high purity. Further characterization by NMR or IR spectroscopy can confirm the structure.

Caption: Experimental workflow for the synthesis of Methyl 3-formyl-5-nitrobenzoate.

Safety and Handling

While not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory safety protocols should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

First Aid:

Applications in Research and Drug Development

Methyl 3-formyl-5-nitrobenzoate is not typically an end-product but rather a valuable intermediate. Its utility stems from the ability to sequentially or selectively modify its three functional groups.

-

Scaffold for Heterocyclic Synthesis: The 1,3,5-substitution pattern makes it a precursor for various heterocyclic ring systems after functional group manipulation. For instance, reduction of the nitro group to an amine and subsequent reaction with the aldehyde could lead to intramolecular cyclizations.

-

Intermediate for Complex Molecules: It serves as a building block for creating larger, more functionalized molecules. Related compounds are known to be intermediates in the preparation of iodinated X-ray contrast media.[9]

-

Combinatorial Chemistry: The distinct reactivity of each functional group allows for its use in combinatorial libraries, where each site can be reacted with a different set of reagents to quickly generate a diverse range of compounds for biological screening.

Conclusion

Methyl 3-formyl-5-nitrobenzoate is a highly functionalized aromatic compound with a well-defined set of chemical properties. Its value lies in its potential as a versatile intermediate in multi-step organic synthesis. A thorough understanding of the distinct reactivity of its aldehyde, nitro, and ester groups allows chemists to strategically design synthetic routes to complex target molecules, making it a valuable tool for researchers in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2025). METHYL 3-FORMYL-5-NITROBENZOATE | 172899-78-4.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety Data Sheets.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- aldlab-chemicals. (n.d.). Methyl 3-Formyl-5-nitrobenzoate.

- Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.

- University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99 618-95-1.

- PMC - NIH. (n.d.). Methyl 3-carboxy-5-nitrobenzoate.

- NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester.

Sources

- 1. METHYL 3-FORMYL-5-NITROBENZOATE | 172899-78-4 [chemicalbook.com]

- 2. aldlab-chemicals_Methyl 3-Formyl-5-nitrobenzoate [aldlab.com]

- 3. fishersci.com [fishersci.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. echemi.com [echemi.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Methyl 3-carboxy-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 3-formyl-5-nitrobenzoate (CAS 172899-78-4): Properties, Synthesis, and Applications in Research and Development

Abstract: This technical guide provides an in-depth analysis of Methyl 3-formyl-5-nitrobenzoate (CAS: 172899-78-4), a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis and pharmaceutical drug development. This document consolidates available physicochemical data, outlines critical safety and handling protocols, proposes a detailed and chemically sound synthetic route, and explores the compound's utility as a building block for more complex molecular architectures. The guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this reagent's properties and applications.

Chemical Identity and Physicochemical Properties

Methyl 3-formyl-5-nitrobenzoate is a substituted benzene derivative containing three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique arrangement, with all substituents in a meta-relationship to one another, makes it a valuable precursor for synthesizing a wide array of polysubstituted aromatic compounds. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 172899-78-4 | [1][2] |

| Molecular Formula | C₉H₇NO₅ | [1][3] |

| Molecular Weight | 209.16 g/mol | [1][3] |

| Physical Form | Solid (at 20°C) | [1] |

| Purity Specification | Typically ≥95% | [1] |

| Melting Point | Not widely reported | [4][5] |

| Boiling Point | Not available | [4][5] |

| Solubility | Not available | [4] |

While key physical constants like melting point and solubility are not consistently published across commercial suppliers, the compound is known to be a solid at room temperature[1]. Researchers should determine these properties empirically upon receipt or synthesis of the material.

Health, Safety, and Handling

As with any laboratory chemical, proper handling of Methyl 3-formyl-5-nitrobenzoate is essential. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautionary Measures:

| Precautionary Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][6] |

| P271 | Use only outdoors or in a well-ventilated area. | [4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6] |

Storage and Handling Insights:

-

Storage: Store long-term in a cool, dry place away from strong oxidizing agents to prevent degradation[1][4]. The container should be kept tightly closed.

-

Handling: All manipulations should be performed by technically qualified personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Proposed Synthetic Strategy and Methodology

While Methyl 3-formyl-5-nitrobenzoate is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The most direct approach involves the nitration of methyl 3-formylbenzoate.

Causality of the Proposed Route: Both the methyl ester (-COOCH₃) and the formyl (-CHO) groups are electron-withdrawing and act as meta-directors. When both are present on the benzene ring at positions 1 and 3, they deactivate the ring towards electrophilic attack but synergistically direct incoming electrophiles to the positions meta to both of them. The C5 position is meta to both the C1 and C3 substituents, making it the overwhelmingly favored site for nitration. This regioselectivity is a cornerstone of this proposed synthesis. The well-documented nitration of methyl benzoate serves as a reliable procedural template for this reaction[7][8][9].

Caption: Proposed workflow for the synthesis of Methyl 3-formyl-5-nitrobenzoate.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating purification and analytical steps to ensure product identity and purity.

-

Preparation of the Nitrating Mixture:

-

In a clean, dry test tube, carefully add 5 mL of concentrated sulfuric acid.

-

Cool the test tube in an ice-water bath.

-

Slowly and dropwise, add 5 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Keep the mixture in the ice bath until use. Causality: This exothermic reaction pre-forms the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. Keeping it cold maintains its stability.

-

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 3-formylbenzoate in 10 mL of concentrated sulfuric acid.

-

Cool the flask in a larger ice-salt bath to bring the internal temperature to 0-5 °C. An external thermometer in the bath and an internal thermometer are crucial.

-

-

Nitration:

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-45 minutes.

-

CRITICAL: Meticulously monitor the internal temperature and maintain it below 10 °C throughout the addition. Causality: This temperature control is paramount to prevent di-nitration and the formation of unwanted byproducts, ensuring high regioselectivity and a cleaner reaction profile.[8]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

-

-

Workup and Isolation:

-

In a 500 mL beaker, prepare approximately 100 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A white to pale-yellow precipitate should form. Causality: This step quenches the reaction by hydrolyzing the strong acids and precipitates the organic product, which is insoluble in water.

-

Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Press the solid as dry as possible on the filter.

-

-

Purification and Validation:

-

Transfer the crude solid to a conical flask.

-

Perform recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture. Add hot solvent portion-wise until the solid just dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[7].

-

Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry them under vacuum.

-

Determine the yield and measure the melting point. A sharp melting point indicates high purity.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) as described in the following section.

-

Spectroscopic Characterization (Predicted)

Structural confirmation is critical. While a public database of spectra for this specific compound is sparse, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate[10][11].

Caption: Synthetic utility of Methyl 3-formyl-5-nitrobenzoate's functional groups.

| Spectroscopy | Expected Features |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).~9.0 ppm (t, 1H): Aromatic proton at C4 (between -CHO and -NO₂).~8.8 ppm (t, 1H): Aromatic proton at C6 (between -COOCH₃ and -NO₂).~8.6 ppm (t, 1H): Aromatic proton at C2 (between -COOCH₃ and -CHO).~4.0 ppm (s, 3H): Methyl ester protons (-OCH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~164 ppm: Ester carbonyl carbon.~148 ppm: Aromatic carbon attached to -NO₂.~125-140 ppm: Four signals for the other aromatic carbons.~53 ppm: Methyl ester carbon. |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2850, 2750: Aldehyde C-H stretches (Fermi doublet).~1725: Ester C=O stretch.~1700: Aldehyde C=O stretch.~1530, 1350: Asymmetric and symmetric N-O stretches of the nitro group. |

Applications in Drug Discovery and Organic Synthesis

The true value of Methyl 3-formyl-5-nitrobenzoate lies in its capacity as a trifunctional synthetic intermediate. Each functional group offers a distinct chemical handle that can be addressed with high selectivity, enabling the construction of complex molecular frameworks.

-

Nitro Group as an Amine Precursor: The nitro group is readily and cleanly reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amine can be used in amide bond couplings, reductive aminations, or as a nucleophile for building heterocyclic rings. This strategy is employed in the synthesis of numerous pharmaceuticals. For instance, related nitroaromatic intermediates are key in synthesizing PARP inhibitors like Niraparib[12].

-

Formyl Group as a Versatile Electrophile: The aldehyde functionality is a hub for chemical transformations. It can undergo:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form secondary or tertiary amines.

-

Wittig reactions or other olefinations to build carbon-carbon double bonds.

-

Condensation reactions to form imines, oximes, or hydrazones.

-

-

Methyl Ester as a Carboxylic Acid Synthon: The ester can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid, which is invaluable for forming amide bonds (a ubiquitous linkage in drug molecules) or other esters. Alternatively, it can undergo direct amidation.

The strategic, sequential manipulation of these three groups allows for the divergent synthesis of a library of compounds from a single, common intermediate, making Methyl 3-formyl-5-nitrobenzoate an asset in discovery chemistry programs. Its utility is conceptually similar to other highly functionalized building blocks used in pharmaceutical R&D, such as Methyl 3-fluoro-2-nitrobenzoate[13].

Conclusion

Methyl 3-formyl-5-nitrobenzoate is a highly functionalized aromatic compound with substantial, albeit underexplored, potential. While detailed information on its physical properties and synthesis is not abundant in academic literature, its chemical nature allows for the confident design of synthetic and handling protocols. Its true strength is its role as a versatile building block, offering three distinct and orthogonally reactive functional groups. For researchers in drug discovery and complex molecule synthesis, this compound represents a valuable starting point for creating novel molecular architectures.

References

-

ChemWhat. (n.d.). METHYL 3-FORMYL-5-NITROBENZOATE | 172899-78-4. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). 172899-78-4 | Methyl 3-formyl-5-nitrobenzoate. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Methyl 3-formyl-5-nitrobenzoate - CAS:172899-78-4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Course Hero. (n.d.). A 2 step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Angene. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-formyl-2-nitrobenzoate. Retrieved from [Link]

-

Zou, Y.-Q., et al. (2009). Methyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o335. Retrieved from [Link]

-

Chegg.com. (2024). Solved Assign the ¹H-NMR peaks belonging to methyl. Retrieved from [Link]

-

Preproom.org. (2019). Preparation of methyl 3-nitrobenzoate - PAG 6.3 OCR - Synthesis of an organic solid. Retrieved from [Link]

-

ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

Sources

- 1. 172899-78-4 Methyl 3-formyl-5-nitrobenzoate AKSci 7034AJ [aksci.com]

- 2. METHYL 3-FORMYL-5-NITROBENZOATE | 172899-78-4 [chemicalbook.com]

- 3. aldlab-chemicals_Methyl 3-Formyl-5-nitrobenzoate [aldlab.com]

- 4. aksci.com [aksci.com]

- 5. Methyl 3-formyl-5-nitrobenzoate - CAS:172899-78-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. southalabama.edu [southalabama.edu]

- 10. aiinmr.com [aiinmr.com]

- 11. rsc.org [rsc.org]

- 12. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 3-formyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 3-formyl-5-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed exploration of its molecular structure, plausible synthetic routes, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this trifunctional arene in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Aromatic compounds bearing multiple, distinct functional groups are of paramount importance in the field of drug discovery and development. The specific arrangement of electron-withdrawing and reactive moieties on a benzene ring can impart unique chemical properties, enabling selective transformations and the construction of complex molecular architectures. Methyl 3-formyl-5-nitrobenzoate, with its ester, aldehyde, and nitro functionalities, represents a strategically valuable scaffold. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring and the formyl group, opening avenues for a diverse range of chemical modifications. Although its isomer, methyl 3-formyl-2-nitrobenzoate, is a known intermediate in the synthesis of PARP inhibitors like Niraparib, the 5-nitro isomer remains a less explored yet equally promising entity.[1][2][3] This guide aims to provide a foundational understanding of its chemical character to stimulate further investigation and application.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of methyl 3-formyl-5-nitrobenzoate is presented in Table 1. It is important to note that while some of this data is available from commercial suppliers, comprehensive experimental validation may be required.

| Property | Value | Source |

| CAS Number | 172899-78-4 | [4] |

| Molecular Formula | C₉H₇NO₅ | [4] |

| Molecular Weight | 209.16 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from related compounds |

Safety and Handling: As with all nitroaromatic compounds, methyl 3-formyl-5-nitrobenzoate should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Elucidation of the Molecular Structure: A Spectroscopic Approach

While a publicly available, comprehensive set of spectra for methyl 3-formyl-5-nitrobenzoate is not readily found, we can predict the key spectroscopic features based on the analysis of its functional groups and data from closely related compounds such as methyl 3-nitrobenzoate and other isomers.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative due to the asymmetry of the molecule. We anticipate four distinct signals: one for the methyl ester protons and three for the aromatic protons.

-

Methyl Protons (-OCH₃): A singlet integrating to 3H, likely appearing around δ 3.9-4.0 ppm.

-

Aromatic Protons (Ar-H): Three distinct signals in the downfield region (δ 8.0-9.0 ppm), each integrating to 1H. The strong deshielding is due to the cumulative electron-withdrawing effects of the nitro, formyl, and ester groups. The proton situated between the formyl and nitro groups is expected to be the most downfield.

-

Aldehyde Proton (-CHO): A singlet integrating to 1H, appearing significantly downfield, likely in the range of δ 10.0-10.5 ppm.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-54 ppm.[7]

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-150 ppm). The carbon atoms directly attached to the electron-withdrawing groups (C-NO₂, C-CHO, and C-COOCH₃) will be significantly deshielded. The carbon of the nitro-substituted position is expected around δ 148 ppm.[6]

-

Ester Carbonyl Carbon (C=O): A signal in the range of δ 163-166 ppm.[7]

-

Aldehyde Carbonyl Carbon (C=O): A highly deshielded signal, expected to appear around δ 188-192 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=O Stretching (Aldehyde): Another strong absorption, typically found around 1700-1715 cm⁻¹.

-

N-O Stretching (Nitro): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aldehyde): Two characteristic weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretching (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 209. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃): A prominent peak at m/z = 178.

-

Loss of the formyl group (-CHO): A peak at m/z = 180.

-

Loss of the nitro group (-NO₂): A peak at m/z = 163.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 150.[8]

Synthetic Pathways: A Proposed Approach

Figure 1: Proposed two-step synthesis of Methyl 3-formyl-5-nitrobenzoate.

Step 1: Esterification of 3-Formylbenzoic Acid

The initial step involves the Fischer esterification of 3-formylbenzoic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-formylbenzoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-formylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Nitration of Methyl 3-formylbenzoate

The subsequent step is the electrophilic aromatic substitution to introduce the nitro group. Both the formyl and the methyl ester groups are meta-directing deactivators. Therefore, the nitration is expected to occur at the C5 position, which is meta to both existing substituents.[9]

Protocol:

-

In a round-bottom flask, dissolve methyl 3-formylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of methyl 3-formylbenzoate, maintaining the reaction temperature below 10-15 °C.[10]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude methyl 3-formyl-5-nitrobenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity and Applications in Drug Discovery

The trifunctional nature of methyl 3-formyl-5-nitrobenzoate makes it a highly versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the context of medicinal chemistry.

Figure 2: Reactivity and potential applications of Methyl 3-formyl-5-nitrobenzoate.

Key Chemical Transformations

-

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation provides a key amino-substituted intermediate that can be further functionalized.

-

Reactivity of the Formyl Group: The aldehyde functionality is a versatile handle for numerous reactions, including:

-

Reductive amination to introduce substituted amino groups.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Condensation reactions with active methylene compounds or amines to construct heterocyclic rings.

-

-

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, offering another point for modification, such as amide bond formation.[12]

Potential as a Building Block for Bioactive Molecules

Given the utility of its isomers, methyl 3-formyl-5-nitrobenzoate is a promising starting material for the synthesis of various classes of therapeutic agents.

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted aromatic core. The functional handles on methyl 3-formyl-5-nitrobenzoate allow for the systematic elaboration of side chains to target the ATP-binding site of various kinases.[5]

-

PARP Inhibitor Analogues: The structural similarity to intermediates used in the synthesis of PARP inhibitors suggests that this isomer could be employed to generate novel analogues with potentially different pharmacological profiles.[2]

-

Synthesis of Novel Heterocycles: The combination of the formyl group and a latent amino group (via nitro reduction) makes this molecule an excellent precursor for the synthesis of a variety of fused and unfused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Conclusion

Methyl 3-formyl-5-nitrobenzoate is a chemical entity with considerable untapped potential in organic synthesis and drug discovery. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a unique platform for the construction of complex and potentially bioactive molecules. While a comprehensive body of literature dedicated to this specific isomer is yet to be established, this guide provides a solid foundation for its synthesis, characterization, and application by drawing parallels with closely related compounds. It is our hope that this document will serve as a catalyst for further research into the chemistry and utility of this promising building block.

References

-

PubChem. (n.d.). Methyl 3-formyl-2-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 3-nitrobenzoate: A Crucial Intermediate in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2006, August). A new reagent for selective reduction of nitro group. Retrieved from [Link]

-

Siyavula. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-formyl-2-nitrobenzoate (C9H7NO5). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 3-nitrobenzoate in Advancing Chemical Industry Innovations. Retrieved from [Link]

-

YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

-

Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-formyl-2-nitrobenzoate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

National Institutes of Health. (2023, April 7). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

American Chemical Society. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]

- 3. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aldlab-chemicals_Methyl 3-Formyl-5-nitrobenzoate [aldlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. 4-ホルミル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical Characteristics of Methyl 3-formyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical characteristics of Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4), a key organic intermediate. While comprehensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with theoretical predictions based on its functional groups and comparisons with analogous, well-characterized compounds. The guide covers its molecular structure, appearance, and predicted solubility, alongside a thorough discussion of its expected spectroscopic properties. Standard methodologies for the experimental determination of these characteristics are also detailed to provide a framework for laboratory investigation. This document is intended to serve as a foundational resource for researchers utilizing Methyl 3-formyl-5-nitrobenzoate in synthetic chemistry and drug development.

Introduction

Methyl 3-formyl-5-nitrobenzoate is a substituted aromatic compound featuring a methyl ester, a formyl (aldehyde), and a nitro group attached to a benzene ring. This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, informing decisions on reaction conditions, purification methods, and storage.

This guide provides a detailed overview of the known and predicted physical characteristics of Methyl 3-formyl-5-nitrobenzoate, addressing the current gaps in publicly available data through reasoned scientific extrapolation.

Molecular Structure and Properties

The structural and fundamental properties of Methyl 3-formyl-5-nitrobenzoate are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Methyl 3-formyl-5-nitrobenzoate | - |

| CAS Number | 172899-78-4 | [1] |

| Molecular Formula | C₉H₇NO₅ | [2] |

| Molecular Weight | 209.16 g/mol | [2][3] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

The molecular structure, depicted below, is key to understanding its physical and chemical behavior. The presence of the electron-withdrawing nitro and formyl groups, and the methyl ester, significantly influences the electron density of the aromatic ring and the molecule's overall polarity.

Figure 1: 2D structure of Methyl 3-formyl-5-nitrobenzoate.

Physical State and Thermal Properties

Methyl 3-formyl-5-nitrobenzoate is a pale-yellow to yellow-brown solid at room temperature.[2]

Melting and Boiling Points: As of this writing, specific experimental data for the melting and boiling points of Methyl 3-formyl-5-nitrobenzoate are not available in the public domain.[2] However, we can make some informed predictions based on related structures. For comparison, Methyl 3-nitrobenzoate has a melting point of 78-80 °C and a boiling point of 279 °C.[4][5] The addition of a formyl group to the aromatic ring would be expected to increase the molecule's polarity and potential for intermolecular interactions (dipole-dipole), which would likely result in a higher melting point compared to Methyl 3-nitrobenzoate. The boiling point would also be expected to be higher due to the increased molecular weight and polarity.

Experimental Determination of Melting Point: A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline Methyl 3-formyl-5-nitrobenzoate is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.

Solubility Profile

Specific solubility data for Methyl 3-formyl-5-nitrobenzoate is not currently available.[2] However, its molecular structure allows for a qualitative prediction of its solubility in common laboratory solvents.

-

Water: Due to its largely nonpolar aromatic ring and the presence of the methyl ester, it is expected to be insoluble or only very slightly soluble in water.[4]

-

Polar Aprotic Solvents: It is likely to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), owing to the presence of the polar nitro, formyl, and ester groups.

-

Chlorinated Solvents: Good solubility is expected in chlorinated solvents like dichloromethane and chloroform.

-

Alcohols: It is expected to have some solubility in alcohols like methanol and ethanol.[4]

Experimental Determination of Solubility: A simple qualitative test for solubility can be performed as follows:

-

Add approximately 10 mg of Methyl 3-formyl-5-nitrobenzoate to a test tube.

-

Add 1 mL of the solvent to be tested.

-

Agitate the mixture and observe if the solid dissolves completely.

-

If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 3-formyl-5-nitrobenzoate. While a publicly available, fully characterized spectrum for this specific compound is not available, we can predict the key features of its NMR and IR spectra based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-formyl-5-nitrobenzoate is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-9.0 ppm). Due to the electron-withdrawing effects of the nitro and formyl groups, these protons will be significantly deshielded. They are expected to appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents.

-

Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the far downfield region, typically around δ 10.0 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region, likely around δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the ester carbonyl (around δ 165 ppm) and the aldehyde carbonyl (around δ 190 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will show signals in the range of δ 120-150 ppm. The carbons directly attached to the electron-withdrawing groups will be the most deshielded.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-formyl-5-nitrobenzoate will show characteristic absorption bands for its functional groups.

-

C=O Stretching (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹. This may appear as a distinct peak or as a shoulder on the ester carbonyl peak.

-

N-O Stretching (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium absorption bands are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aldehyde): A characteristic weak to medium absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretching (Ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

-

C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region (below 900 cm⁻¹).

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a novel or sparsely documented compound like Methyl 3-formyl-5-nitrobenzoate.

Figure 2: Experimental workflow for physical characterization.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physical characteristics of Methyl 3-formyl-5-nitrobenzoate. While there are notable gaps in the publicly available experimental data for this compound, a reasoned analysis based on its molecular structure and comparison with analogous compounds allows for a robust set of predicted properties. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data and further contribute to the collective understanding of this important synthetic intermediate. As the use of Methyl 3-formyl-5-nitrobenzoate continues to grow, it is anticipated that a more complete, experimentally verified dataset will become available.

References

-

ChemBK. Methyl 3-nitrobenzoate - Physico-chemical Properties. Available at: [Link]

-

CAS Common Chemistry. Methyl 3-nitrobenzoate. Available at: [Link]

Sources

Solubility Profile of Methyl 3-formyl-5-nitrobenzoate: A Technical Guide to Characterization and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility of Methyl 3-formyl-5-nitrobenzoate, a key building block in organic synthesis. We will delve into its molecular characteristics, provide a theoretical framework for its solubility in various organic solvents, and present a detailed, field-proven protocol for its empirical determination. This document is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively handle, utilize, and formulate this compound.

Introduction: The Critical Role of Solubility

Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4) is a substituted aromatic compound featuring an ester, a formyl (aldehyde), and a nitro group. These functional groups make it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. The success of any synthetic reaction, purification process, or formulation development hinges on a thorough understanding of the compound's solubility. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and low bioavailability in final drug products.

This guide moves beyond a simple data table to explain the underlying principles governing the solubility of this molecule, providing a predictive framework and the experimental means to validate it.

Physicochemical Properties of Methyl 3-formyl-5-nitrobenzoate

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on closely related analogs. The presence of the electron-withdrawing nitro and formyl groups, along with the methyl ester, creates a molecule with significant polarity.

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₉H₇NO₅ | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| CAS Number | 172899-78-4 | [1] |

| Appearance | Likely a white to pale-yellow crystalline solid. | Inferred from related compounds like Methyl 3-nitrobenzoate.[2] |

| Melting Point | Not specified. Expected to be a solid at room temperature. | Related compounds like Methyl 3-nitrobenzoate have a melting point of 78-80 °C.[2][3] |

| Polarity | Polar Aromatic Compound | The molecule possesses a large dipole moment due to the nitro, ester, and formyl groups. Nitro compounds are highly polar.[4][5] |

| Water Solubility | Expected to be low or very slightly soluble. | Aromatic nitro compounds and esters with significant hydrocarbon character are generally insoluble or sparingly soluble in water.[4][6][7] |

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] A solute will dissolve best in a solvent that has a similar polarity. Methyl 3-formyl-5-nitrobenzoate's structure suggests a nuanced solubility profile.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzene ring provides some non-polar character, the highly polar functional groups will limit interaction with non-polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): High solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar nitro, formyl, and ester groups without the steric hindrance or energy cost of disrupting a hydrogen-bonding network. Aromatic nitro compounds are generally readily soluble in most organic solvents.[4][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors for the aldehyde and nitro oxygens. Solubility is likely to increase significantly with temperature, a principle often exploited in recrystallization.[10] For instance, the closely related Methyl 3-nitrobenzoate is purified by recrystallization from methanol.[11]

Logical Framework for Solubility Prediction

Caption: Predicted solubility based on intermolecular interactions.

Experimental Protocol for Quantitative Solubility Determination

When precise solubility data is required for applications like process chemistry or formulation, an experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true thermodynamic constant under those conditions.[8]

-

Equilibrium Achievement: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient mixing time can lead to an underestimation of solubility. A 24-48 hour period is standard for ensuring equilibrium.[8]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity, allowing for accurate measurement of the dissolved solute concentration even in the presence of minor impurities.

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Ensure all solvents are of high purity (HPLC grade or equivalent).

-

Prepare a series of calibration standards of Methyl 3-formyl-5-nitrobenzoate in a suitable solvent where it is freely soluble (e.g., acetonitrile or acetone).

-

Develop and validate an HPLC method (e.g., reverse-phase C18 column) capable of quantifying the compound with adequate resolution and sensitivity.

-

-

Equilibration:

-

Add an excess amount of solid Methyl 3-formyl-5-nitrobenzoate to a series of vials, ensuring a visible amount of undissolved solid remains. This confirms that a saturated solution will be achieved.

-

Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be taken for a subset of samples to confirm that solubility has not changed, thereby validating the equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved micro-particles. This step is critical to avoid overestimation.

-

Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of Methyl 3-formyl-5-nitrobenzoate in the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Predicted and Experimental Data Summary

This table provides a framework for summarizing predicted and experimentally determined solubility data. The predictions are based on the theoretical principles discussed above.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) |

| Hexane | Non-Polar | Low | User to determine |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | User to determine |

| Dichloromethane | Polar Aprotic | High | User to determine |

| Ethyl Acetate | Polar Aprotic | High | User to determine |

| Acetone | Polar Aprotic | High | User to determine |

| Methanol | Polar Protic | Moderate to High | User to determine |

| Ethanol | Polar Protic | Moderate | User to determine |

| Water | Polar Protic | Very Low | User to determine |

Conclusion

Methyl 3-formyl-5-nitrobenzoate is a polar aromatic compound whose solubility is governed by its ability to participate in dipole-dipole interactions with solvent molecules. It is predicted to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with low solubility in non-polar media and water. This guide provides both a strong theoretical foundation for understanding these properties and a robust, self-validating experimental protocol for their precise quantification. Armed with this knowledge, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Things. (n.d.). Nitrobenzene.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- NITRO COMPOUNDS. (2020, March 29).

- Scribd. (n.d.). Nitro Compounds: Types and Reactions.

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.

- CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.

- PubChem. (n.d.). Methyl Benzoate.

- Aldlab Chemicals. (n.d.). Methyl 3-Formyl-5-nitrobenzoate.

Sources

- 1. aldlab-chemicals_Methyl 3-Formyl-5-nitrobenzoate [aldlab.com]

- 2. chembk.com [chembk.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Stability and Storage of Methyl 3-formyl-5-nitrobenzoate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and storage of Methyl 3-formyl-5-nitrobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Executive Summary: Understanding the Molecule

Methyl 3-formyl-5-nitrobenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro and formyl groups deactivates the aromatic ring, influencing its susceptibility to electrophilic substitution.[1][2] However, the aldehyde and ester functionalities introduce vulnerabilities to specific degradation pathways, which must be carefully managed to preserve the compound's purity and efficacy in downstream applications. This guide will elucidate these vulnerabilities and provide robust protocols for storage and stability assessment.

Core Chemical Properties and Inherent Stability

The inherent stability of Methyl 3-formyl-5-nitrobenzoate is a balance of the stabilizing effect of the aromatic ring and the reactivity of its functional groups. Aromatic nitro compounds are known for their recalcitrance to oxidative degradation due to the electron-withdrawing nature of the nitro group, which stabilizes the benzene ring.[2]

Table 1: Physicochemical Properties of Related Compounds

| Property | Methyl 3-nitrobenzoate | 3-Formyl-5-nitrobenzoic acid |

| Molecular Formula | C₈H₇NO₄[3] | C₈H₅NO₅[4] |

| Molecular Weight | 181.15 g/mol [3][5] | 195.13 g/mol [4] |

| Melting Point | 78-80 °C[3] | Not available |

| Boiling Point | 279 °C[3] | Not available |

| Appearance | White to light yellow powder/crystal[6] | Not available |

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies. For Methyl 3-formyl-5-nitrobenzoate, the primary concerns are oxidation, hydrolysis, thermal decomposition, and photodecomposition.

Oxidation of the Formyl Group

The aldehyde functionality is susceptible to oxidation, which would convert the formyl group to a carboxylic acid, yielding Methyl 3-carboxy-5-nitrobenzoate. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

Hydrolysis of the Methyl Ester

The methyl ester group can undergo hydrolysis, especially in the presence of moisture and either acidic or basic conditions, to yield 3-formyl-5-nitrobenzoic acid and methanol.[7][8] While the compound is a solid, adsorbed moisture can facilitate this process over time. The rate of hydrolysis is influenced by pH and temperature.[9]

Thermal Decomposition

Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] Studies on nitrobenzoic acid isomers have shown that decomposition can occur in the range of 120-200°C, involving the loss of the nitro group.[10] While Methyl 3-formyl-5-nitrobenzoate is expected to be relatively stable at ambient temperatures, prolonged exposure to heat should be avoided.

Photodecomposition

Aromatic aldehydes and nitro compounds are known to be photosensitive.[11][12][13] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can include oxidation of the aldehyde or reactions involving the nitro group.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, the following storage and handling protocols are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize the rates of all potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

-

Light: Protect from light by storing in an amber glass vial or other opaque container.

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the ester.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[5]

Experimental Workflow: Stability Assessment through Forced Degradation Studies

A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[12][14] This involves subjecting the compound to stress conditions that accelerate its decomposition.

Protocol for Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of Methyl 3-formyl-5-nitrobenzoate in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is typically suitable for analyzing aromatic nitro compounds.[15][16][17]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated to ensure it can separate the parent compound from all significant degradation products.

Visualization of Key Processes

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of Methyl 3-formyl-5-nitrobenzoate.

Potential Degradation Pathways Diagram

Caption: Potential degradation pathways for Methyl 3-formyl-5-nitrobenzoate.

Conclusion

The stability of Methyl 3-formyl-5-nitrobenzoate is governed by the interplay of its three functional groups. While the nitroaromatic core provides a degree of stability, the aldehyde and methyl ester moieties are susceptible to oxidation and hydrolysis, respectively. Additionally, the potential for thermal and photolytic degradation necessitates careful control of storage conditions. By implementing the recommended storage protocols and utilizing systematic stability testing, researchers can ensure the integrity of this valuable chemical intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved January 1, 2026, from [Link]

-

CAS. (n.d.). Methyl 3-nitrobenzoate. CAS Common Chemistry. Retrieved January 1, 2026, from [Link]

-

CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved January 1, 2026, from [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved January 1, 2026, from [Link]

- Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Propellants, Explosives, Pyrotechnics, 44(3), 269-289.

-

Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved January 1, 2026, from [Link]

- SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(2).

-

ATSDR. (n.d.). Analytical Methods. Retrieved January 1, 2026, from [Link]

- MDPI. (2023, July 28).

- Juárez, J. F., Zylstra, G. J., & Williams, P. A. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 666–683.

- ResearchGate. (2008). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 54(6), 554-573.

- MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

-

PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved January 1, 2026, from [Link]

- ACS Publications. (1962). The Photolysis of Saturated Aldehydes and Ketones. Journal of the American Chemical Society, 84(15), 2841–2847.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 1, 2026, from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved January 1, 2026, from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved January 1, 2026, from [Link]

-

DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved January 1, 2026, from [Link]

-

DTIC. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved January 1, 2026, from [Link]

- ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 17-36.

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

- Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-105.

- Pourmortazavi, S. M., Hosseini, S. G., Rahimi-Nasrabadi, M., Hajimirsadeghi, S. S., & Momenian, H. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

- ResearchGate. (2012). (PDF) Methyl 4-nitrobenzoate. Acta Crystallographica Section E Structure Reports Online, 68(Pt 3), o763.

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 1, 2026, from [Link]

-

BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 1, 2026, from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. Retrieved January 1, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved January 1, 2026, from [Link]

- National Institutes of Health. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 35(10), 1806–1816.

Sources

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-Formyl-5-nitrobenzoic acid | C8H5NO5 | CID 72214858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]